Methyl 2-methyl-2-(phenylthio)propanoate

Description

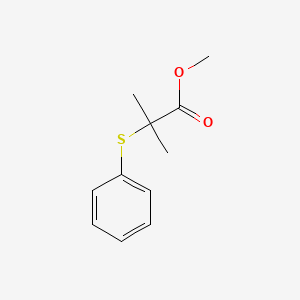

Methyl 2-methyl-2-(phenylthio)propanoate (C${11}$H${14}$O$_2$S) is a sulfur-containing ester characterized by a central quaternary carbon bonded to a methyl group, a phenylthio (SPh) moiety, and a methyl ester group. This compound is synthesized via acid-catalyzed esterification of 2-methyl-2-(phenylthio)propanoic acid with methanol, yielding an 86% isolated product as a white solid (mp 34–37°C) . Key spectroscopic data includes:

- $^1$H NMR (300 MHz, CDCl$3$): δ 7.51–7.40 (m, 2H), 7.38–7.22 (m, 3H), 3.66 (s, 3H, OCH$3$), 1.49 (s, 6H, C(CH$3$)$2$)

- IR: Strong carbonyl stretch at 1715 cm$^{-1}$ (C=O) and aromatic C–H bending at 750 cm$^{-1}$ .

The compound serves as a precursor for sulfoxide and sulfone derivatives via oxidation with m-CPBA, highlighting its utility in redox chemistry .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

methyl 2-methyl-2-phenylsulfanylpropanoate |

InChI |

InChI=1S/C11H14O2S/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

FJHOXCOFIBXOSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)SC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-Methyl-3-(phenylthio)propanoate (5t)

Methyl 2-Chloro-2-(phenylthio)propanoate (138)

- Structure : Chlorine replaces one methyl group on the quaternary carbon.

- Properties : NMR shows a methine proton (δ 3.80 ppm, q) due to the Cl substituent .

- Impact : The electron-withdrawing Cl increases electrophilicity at the carbonyl carbon, favoring hydrolysis or nucleophilic attack relative to L22.

Ester Variants

Ethyl 2-Methyl-2-(methylthio)propionate

- Structure : Ethyl ester and methylthio (SMe) substituent instead of methyl ester and SPh.

- Properties: Lower molecular weight (162.25 g/mol vs.

- Impact : The smaller SMe group reduces steric bulk, while the ethyl ester may alter solubility and volatility.

Functionalized Derivatives

Methyl 3-(3-Cyanophenyl)-2-Fluoro-3-(phenylthio)propanoate (3w)

- Structure: Incorporates fluorine and cyano groups on the aromatic ring.

- Properties: Higher molecular complexity (C${17}$H${15}$FNO$_2$S) and HRMS [M+H]$^+$ at 316.0814 .

- Impact : Electron-withdrawing groups (F, CN) enhance electrophilicity, enabling applications in asymmetric catalysis or medicinal chemistry.

Methyl 2-Hydroxy-2-Methyl-3-(phenylthio)propanoate

- Structure : Hydroxyl group replaces a methyl group on the quaternary carbon.

- Properties : Introduces hydrogen-bonding capability (C${11}$H${14}$O$_3$S) .

Oxidation Products

Methyl 2-Methyl-2-(phenylsulfinyl)propanoate (L19)

Methyl 2-Methyl-2-(phenylsulfonyl)propanoate (L20)

- Structure : Sulfur fully oxidized to sulfone (SO$_2$).

- Properties : Higher thermal stability (white solid, 87% yield) and strong electron-withdrawing effects .

- Impact: Useful as a stabilizing group in organometallic catalysis.

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the nucleophilic substitution of α-haloesters, such as methyl 2-bromo-2-methylpropanoate, with thiophenol under basic conditions. The reaction proceeds via an mechanism, where the thiophenoxide ion attacks the electrophilic α-carbon of the haloester. Typical conditions employ polar aprotic solvents (e.g., dimethylformamide or acetonitrile) and inorganic bases like potassium carbonate or sodium hydride to deprotonate thiophenol.

Example Protocol

A mixture of methyl 2-bromo-2-methylpropanoate (1.0 equiv), thiophenol (1.2 equiv), and (2.0 equiv) in acetonitrile is refluxed for 12–24 hours. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Optimization and Yield Considerations

Yields for this method typically range from 70% to 85%, depending on the leaving group (bromo > chloro) and steric hindrance at the α-position. Gram-scale reactions demonstrate reproducibility, with no significant drop in efficiency.

Photoredox-Catalyzed S–S Bond Activation

Catalytic System and Substrate Scope

A novel approach utilizes photoredox catalysis to activate disulfide bonds, enabling coupling between methyl 2-chloropropanoate and diphenyl disulfide. The reaction employs (a phenoxazine-based catalyst) under blue LED irradiation, generating a thiyl radical intermediate that reacts with the α-chloroester.

Detailed Conditions

-

Catalyst : (20 mol%)

-

Base : Triethylamine (1.2 equiv)

-

Solvent : Acetonitrile

This method avoids stoichiometric bases and achieves moderate yields (60–75%), though scalability is limited by light penetration depth.

Esterification of 2-Methyl-2-(Phenylthio)Propanoic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid precursor, 2-methyl-2-(phenylthio)propanoic acid, is esterified with methanol using or as a catalyst. While straightforward, this method requires stringent drying and often achieves lower yields (50–65%) due to equilibrium limitations.

Steglich Esterification

A higher-yielding alternative employs -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for coupling with methanol. This method is particularly effective for acid-sensitive substrates, yielding 80–90% of the ester.

Comparative Analysis of Synthesis Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | , CH₃CN, reflux | 70–85% | Scalable, simple workup | Requires toxic α-haloesters |

| Photoredox Catalysis | , blue LED, 50°C | 60–75% | Avoids strong bases | Long reaction time, light dependence |

| Steglich Esterification | DCC, DMAP, CH₂Cl₂ | 80–90% | High yields, mild conditions | Costly reagents |

Q & A

Q. What precautions are critical when handling derivatives prone to sulfoxide/sulfone formation?

- Methodological Answer : Sulfoxide derivatives are hygroscopic and prone to exothermic decomposition. Use explosion-proof fume hoods, anti-static equipment, and inert solvents (e.g., dry THF). Monitor reactions with adiabatic calorimetry to detect runaway exotherms. Emergency quenching protocols (e.g., NH₄F/MeOH) mitigate risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.